molecular formula C17H16N2O2S B2851620 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide CAS No. 313662-25-8

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Cat. No.: B2851620
CAS No.: 313662-25-8
M. Wt: 312.39
InChI Key: WPEGMWDQPDWBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a benzothiazole-derived compound featuring a 4,6-dimethyl-substituted benzothiazole core linked via an amide bond to a 2-methoxybenzamide group. Benzothiazoles are known for their diverse applications in medicinal chemistry, including antimicrobial, anticancer, and neuropharmacological activities .

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-10-8-11(2)15-14(9-10)22-17(18-15)19-16(20)12-6-4-5-7-13(12)21-3/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEGMWDQPDWBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides an in-depth exploration of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety which is known for its diverse biological activities. The compound's structure can be represented as follows:

  • Chemical Formula : C13_{13}H12_{12}N2_{2}OS
  • Molecular Weight : 248.31 g/mol

Synthesis of this compound

The synthesis typically involves the reaction of 4,6-dimethyl-2-aminobenzothiazole with 2-methoxybenzoyl chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform under reflux conditions. Purification is achieved through recrystallization or column chromatography.

Antitumor Activity

Recent studies have highlighted the antitumor properties of benzothiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines using assays such as MTT and flow cytometry.

Key Findings:

  • Cell Lines Tested :
    • A431 (human epidermoid carcinoma)
    • A549 (human non-small cell lung cancer)
    • H1299 (human lung cancer)

The compound demonstrated significant inhibition of cell proliferation and induced apoptosis in these cell lines at micromolar concentrations. Specifically, it was found to decrease the expression levels of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophage cells, suggesting a dual role in both anticancer and anti-inflammatory pathways .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Enzymes : The compound binds to specific enzymes involved in tumor growth and inflammation.
  • Modulation of Signaling Pathways : It affects key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation .

Research Studies and Case Reports

Several studies have documented the biological effects of benzothiazole derivatives:

StudyFindings
Kamal et al. (2010)Identified benzothiazole compounds with significant antitumor activity against various cancer cell lines.
Choi et al. (2007)Explored neuroprotective effects alongside anticancer properties in benzothiazole derivatives.
Recent Review (2023)Highlighted advancements in synthesizing new benzothiazole-based anti-tubercular compounds with potential anticancer activity .

Scientific Research Applications

Medicinal Chemistry

Benzothiazole derivatives, including N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide, have been extensively studied for their pharmacological properties. The following are key areas of application:

  • Anticancer Activity : Research indicates that compounds with benzothiazole moieties exhibit significant anticancer properties. Studies have shown that this compound can inhibit tumor growth by interfering with cell proliferation pathways and inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The compound also demonstrates antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.
  • Anti-inflammatory Effects : The anti-inflammatory potential of this compound has been highlighted in several studies, suggesting its use in treating inflammatory diseases by modulating immune responses.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

Biological Activity Mechanism
AnticancerInhibits cell proliferation and induces apoptosis
AntimicrobialDisrupts cell wall integrity and metabolic functions
Anti-inflammatoryModulates cytokine production and immune response

Industrial Applications

Beyond medicinal uses, this compound has potential applications in various industrial sectors:

  • Agricultural Chemicals : Due to its antimicrobial properties, this compound can be explored as a fungicide or pesticide in agriculture. Its effectiveness against plant pathogens could enhance crop protection strategies.
  • Material Science : The compound's unique chemical structure may lend itself to applications in material science, particularly in the development of polymers or coatings that require specific thermal or chemical resistance.

Case Studies

Several case studies illustrate the effectiveness and versatility of this compound:

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various benzothiazole derivatives. The results indicated that this compound significantly inhibited the growth of breast cancer cells in vitro.
  • Antimicrobial Research : Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The findings suggested that it could serve as a lead compound for developing new antibiotics.
  • Agricultural Application : Research conducted on the use of benzothiazole derivatives as fungicides demonstrated that this compound effectively reduced fungal infections in crops without significant toxicity to non-target organisms.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound’s benzothiazole core and amide linkage are shared with several analogs, but substituent variations critically influence properties:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide Benzothiazole + benzamide 4,6-dimethyl (Bz); 2-methoxy (Bz) ~326.4 (estimated) Synthesized analog
Sulpiride Benzamide 5-aminosulfonyl; pyrrolidinylmethyl 341.42
2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid Benzothiazole + azo + benzoic acid Azo group; carboxylic acid 350–450 (varies)
N-{(1,3-benzothiazol-2-yl)carbamothioyl}-substituted benzamides Benzothiazole + carbamothioyl Thiourea linkage; variable benzamide 300–400 (varies)
N-[(2-bromophenyl)methyl]-1-(4,6-dimethylbenzothiazol-2-yl)piperidine-4-carboxamide Benzothiazole + piperidine Bromophenyl; piperidine carboxamide 458.42

Key Observations :

  • Amide vs. Azo Linkages : Unlike azo-linked benzothiazoles (e.g., ), the target’s amide bond offers greater hydrolytic stability and hydrogen-bonding capacity, which could influence pharmacokinetics .
  • Functional Group Diversity: The 2-methoxy group in the benzamide moiety contrasts with sulpiride’s 5-aminosulfonyl group, suggesting divergent biological targets .

Computational and Toxicity Profiles

  • Drug Likeness : Analogs in and comply with Lipinski’s rules (molecular weight <500, logP <5), suggesting favorable pharmacokinetics for the target compound .
  • Toxicity : Benzothiazole derivatives generally exhibit low acute toxicity but may require optimization for metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.